molecular formula C4H9NO2 B1294617 2-Methyl-2-nitropropane CAS No. 594-70-7

2-Methyl-2-nitropropane

Cat. No.: B1294617
CAS No.: 594-70-7
M. Wt: 103.12 g/mol
InChI Key: AIMREYQYBFBEGQ-UHFFFAOYSA-N
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Scientific Research Applications

2-Methyl-2-nitropropane is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of amines, alkynylnitrones, amides, and nitriles.

    Biology: In studies involving the photodissociation dynamics of nitro compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

2-Methyl-2-nitropropane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid, skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

2-Methyl-2-nitropropane is a versatile organic compound with potential applications in various fields, including organic synthesis and biochemistry . It is also being explored for potential applications as a fuel additive, solvent, and plasticizer .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-nitropropane plays a significant role in biochemical reactions, particularly in the context of nitroalkane metabolism. It interacts with enzymes such as nitronate monooxygenases, which are involved in the catabolism of nitroalkanes. These enzymes catalyze the oxidation of this compound, leading to the formation of nitrite and other by-products . The interaction between this compound and nitronate monooxygenases is crucial for the detoxification of nitroalkanes in various organisms.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and alterations in the expression of genes involved in detoxification and oxidative stress . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of mitochondrial succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular energy production and can lead to metabolic imbalances. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound is relatively stable under normal laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the potential long-term impacts of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver damage, oxidative stress, and alterations in metabolic pathways . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of the compound in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nitroalkane catabolism. It is metabolized by enzymes such as nitroalkane oxidases and nitronate monooxygenases, which convert the compound into nitrite and other by-products . These metabolic pathways are essential for the detoxification of this compound and its elimination from the body. Additionally, the compound can influence metabolic flux by interacting with key enzymes in central metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation within specific cellular compartments . These interactions are important for understanding the bioavailability and distribution of the compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with key metabolic enzymes . Additionally, post-translational modifications and targeting signals can influence the localization of this compound within cells, directing it to specific organelles or subcellular structures . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and physiological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitropropane can be synthesized through the reaction of tert-butylamine with potassium permanganate in water. The reaction mixture is heated to 55°C and maintained at this temperature with continuous stirring for several hours. The product is then steam distilled, separated from the water layer, and purified through fractional distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-nitropropane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent in organic synthesis. Its ability to function as a radical initiator in polymerization reactions also sets it apart from similar compounds .

Properties

IUPAC Name

2-methyl-2-nitropropane
Source PubChem
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InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMREYQYBFBEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID0060488
Record name Propane, 2-methyl-2-nitro-
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Molecular Weight

103.12 g/mol
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Physical Description

Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS]
Record name 2-Methyl-2-nitropropane
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CAS No.

594-70-7
Record name 2-Methyl-2-nitropropane
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Record name 2-METHYL-2-NITROPROPANE
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Record name Propane, 2-methyl-2-nitro-
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Record name Propane, 2-methyl-2-nitro-
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Record name Nitro-tert-butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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